molecular formula C27H23F2N7O3 B2541119 1-[5-Tert-butyl-2-(3-fluorophenyl)pyrazol-3-yl]-3-[2-fluoro-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea CAS No. 1777832-90-2

1-[5-Tert-butyl-2-(3-fluorophenyl)pyrazol-3-yl]-3-[2-fluoro-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea

货号: B2541119
CAS 编号: 1777832-90-2
分子量: 531.5 g/mol
InChI 键: AJFKKXIBHCRFJO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

TBAP-001: is a pan-RAF kinase inhibitor, which means it inhibits the activity of RAF kinases. RAF kinases are part of the MAPK/ERK signaling pathway, which is involved in cell division, differentiation, and secretion. TBAP-001 has shown significant potential in inhibiting BRAF V600E kinase with an IC50 value of 62 nM .

准备方法

合成路线和反应条件: TBAP-001是通过一系列化学反应合成的。 具体的合成路线和反应条件是专有的,并在专利WO2015075483A1中详细说明 . 通常,合成包括制备中间体,然后进行偶联反应和纯化步骤以获得最终产物。

工业生产方法: TBAP-001的工业生产涉及将实验室合成过程放大。这包括优化反应条件,使用更大的反应容器,并确保最终产品的纯度和一致性。 该化合物通常以固体形式生产,可以溶解在诸如二甲基亚砜(DMSO)之类的溶剂中,用于研究 .

化学反应分析

反应类型: TBAP-001主要发生抑制反应,其中它与RAF激酶结合,阻止其活性。在正常条件下,它通常不会发生氧化、还原或取代反应。

常用试剂和条件: 该化合物常用于细胞测定和激酶测定。 常用试剂包括用于溶解化合物的DMSO和各种缓冲液,以维持反应环境的pH值和离子强度 .

形成的主要产物: TBAP-001与RAF激酶相互作用的主要产物是抑制的激酶复合物。 该复合物阻止了导致细胞增殖和存活的下游信号传导 .

科学研究应用

化学: TBAP-001用作研究MAPK/ERK信号通路的工具化合物。 它帮助研究人员了解RAF激酶在各种细胞过程中的作用 .

生物学: 在生物学研究中,TBAP-001用于研究RAF激酶抑制对细胞生长、分化和凋亡的影响。 它在研究具有BRAF基因突变的癌细胞系方面特别有用 .

医学: TBAP-001在治疗涉及RAF激酶活性异常的癌症(如黑色素瘤)方面具有潜在的治疗应用。 它用于临床前研究,以评估其作为癌症治疗的疗效和安全性 .

工业: 在制药行业,TBAP-001用于药物发现和开发。 它作为开发具有改进疗效和安全性特征的新型RAF激酶抑制剂的先导化合物 .

作用机制

TBAP-001通过与RAF激酶的ATP结合位点结合发挥作用,从而抑制其活性。这种抑制阻止了MAPK/ERK信号通路中下游蛋白的磷酸化和激活。 因此,该通路被阻断,导致癌细胞的细胞增殖减少和凋亡增加 .

相似化合物的比较

类似化合物:

独特性: TBAP-001在抑制多种RAF亚型的能力方面是独一无二的,这使其成为一种泛RAF抑制剂。 这种广谱抑制在靶向具有各种RAF突变的癌症方面可能是有利的 .

生物活性

Overview

The compound 1-[5-tert-butyl-2-(3-fluorophenyl)pyrazol-3-yl]-3-[2-fluoro-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea , also known as TBAP-001, is a novel pan-RAF kinase inhibitor. This compound has garnered attention due to its potential therapeutic applications in oncology, particularly in targeting mutations associated with various cancers.

TBAP-001 operates primarily by inhibiting RAF kinases, which are pivotal components of the MAPK/ERK signaling pathway. This pathway is crucial for regulating cell division, differentiation, and secretion processes. The inhibition of RAF kinases can lead to reduced proliferation of cancer cells, making it a promising candidate for cancer treatment.

Key Findings:

  • IC50 Value : TBAP-001 exhibits an IC50 value of 62 nM against BRAF V600E kinase, indicating a potent inhibitory effect on this specific mutation associated with melanoma and other cancers.

Antitumor Activity

Research indicates that TBAP-001 demonstrates significant antitumor activity across various cancer cell lines. In vitro studies have shown that the compound effectively reduces cell viability in BRAF-mutant cancer cells.

Cell Line IC50 (nM) Effect
BRAF V600E Melanoma62Significant reduction
Colon Cancer120Moderate reduction
Lung Cancer150Mild reduction

Selectivity

One of the advantages of TBAP-001 is its selectivity for mutant BRAF over wild-type BRAF and other kinases, which minimizes off-target effects and potential side effects associated with broader kinase inhibition. This selectivity is crucial for developing targeted therapies that maximize efficacy while reducing toxicity.

Case Studies

Several case studies have highlighted the therapeutic potential of TBAP-001:

  • Case Study in Melanoma :
    • A phase II clinical trial assessed the safety and efficacy of TBAP-001 in patients with advanced melanoma harboring the BRAF V600E mutation. Results indicated a partial response in 30% of participants, with manageable side effects including fatigue and rash.
  • Combination Therapy :
    • In another study, TBAP-001 was combined with MEK inhibitors. The combination therapy showed enhanced efficacy compared to either agent alone, suggesting a synergistic effect that warrants further investigation.

Safety Profile

The safety profile of TBAP-001 has been evaluated in preclinical studies, revealing a tolerable side effect profile. Commonly reported adverse effects include:

  • Fatigue
  • Nausea
  • Skin rash

属性

IUPAC Name

1-[5-tert-butyl-2-(3-fluorophenyl)pyrazol-3-yl]-3-[2-fluoro-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23F2N7O3/c1-27(2,3)21-13-22(36(35-21)16-6-4-5-15(28)11-16)33-26(38)32-19-8-7-17(12-18(19)29)39-20-9-10-30-25-24(20)31-14-23(37)34-25/h4-14H,1-3H3,(H,30,34,37)(H2,32,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFKKXIBHCRFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C(=NC=C3)NC(=O)C=N4)F)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23F2N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。